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Compound of Interest

Compound Name: Isovalerophenone

Cat. No.: B1672632

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for isovalerophenone
(also known as 3-methyl-1-phenylbutan-1-one), a key aromatic ketone. The following sections
detall its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,
along with the experimental protocols utilized for their acquisition. This information is crucial for
substance identification, structural elucidation, and quality control in research and development
settings.

Chemical Structure and Properties

e |[UPAC Name: 3-methyl-1-phenylbutan-1-one

Molecular Formula: C11H140

Molecular Weight: 162.23 g/mol

CAS Number: 582-62-7

Appearance: Colorless to pale yellow liquid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The *H and 3C NMR spectra of isovalerophenone provide detailed information
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about its proton and carbon environments.

'H NMR Spectral Data

The *H NMR spectrum of isovalerophenone was recorded on a Varian CFT-20 instrument.
The chemical shifts (0) are reported in parts per million (ppm) relative to a standard reference.
Protons alpha to the carbonyl group are typically observed in the 2.1-2.6 ppm region.

While a detailed peak list with chemical shifts and coupling constants is not publicly available in
the searched resources, the expected proton environments are as follows:

Aromatic protons on the phenyl ring.

A methylene group (-CHz-) adjacent to the carbonyl group.

A methine group (-CH-) further down the alkyl chain.

Two methyl groups (-CHs) attached to the methine group.

13C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. For
isovalerophenone, the spectrum was obtained using deuterated chloroform (CDCIs) as the
solvent. The characteristic carbonyl carbon of a ketone typically appears in the highly
deshielded region of the spectrum, between 190 and 220 ppm. Aromatic carbons also show
distinct signals in the downfield region.

A specific peak list for isovalerophenone is not readily available in the public domain.
However, the expected carbon signals correspond to:

The carbonyl carbon (C=0).

Carbons of the phenyl ring.

The methylene carbon (-CHz-).

The methine carbon (-CH-).
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e The two equivalent methyl carbons (-CHs).

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A small amount of isovalerophenone is dissolved in a deuterated
solvent, typically chloroform-d (CDCIs), in a standard 5 mm NMR tube. The concentration is
adjusted to obtain an optimal signal-to-noise ratio.

Instrumentation:

e 'H NMR: Varian CFT-20 Spectrometer or equivalent.

e 13C NMR: A standard NMR spectrometer capable of carbon detection.
Acquisition Parameters (Typical):

e Solvent: CDCIs

e Temperature: Room temperature

e Pulse Program: Standard single-pulse sequence for *H and 3C NMR.

o Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CHCls at 7.26
ppm for *H NMR and CDClIs at 77.16 ppm for 33C NMR) or an internal standard like
tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of isovalerophenone was obtained from a neat liquid sample using a
capillary cell, also referred to as a liquid film. A key diagnostic absorption for ketones is the
strong C=0 stretching vibration.
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Functional Group Characteristic Absorption (cm—?)
C=0 (Ketone) ~1685

C-H (Aromatic) ~3060

C-H (Aliphatic) ~2960, 2930, 2870

C=C (Aromatic) ~1595, 1450

Experimental Protocol: FTIR Spectroscopy

Sample Preparation: A drop of neat isovalerophenone is placed between two salt plates (e.g.,
NaCl or KBr) to form a thin liquid film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Acquisition Parameters (Typical):

Technique: Transmission

o Sample Form: Neat liquid film

e Spectral Range: 4000-400 cm™1

e Resolution: 4 cm~1

o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

e Background: A background spectrum of the clean, empty salt plates is recorded and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a molecule.

Mass Spectral Data
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The mass spectrum of isovalerophenone was obtained by gas chromatography-mass
spectrometry (GC-MS) using electron ionization (El) at 70 eV on a HITACHI RMU-7M
instrument.[1] The fragmentation pattern is a key identifier for the compound.

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Probable Fragment
m/z

162 11.55 [M]* (Molecular lon)

120 22.92 [CsHsO]*

105 99.99 [C7Hs0]* (Benzoyl cation)
77 45.83 [CeHs]* (Phenyl cation)
51 13.93 [CaHs]*

Experimental Protocol: Mass Spectrometry

Sample Introduction: The sample is introduced via a gas chromatograph (GC) to separate it
from any potential impurities before it enters the mass spectrometer.

Instrumentation: HITACHI RMU-7M Mass Spectrometer or a similar GC-MS system.

lonization and Analysis Parameters (Typical):

lonization Mode: Electron lonization (EI)[1]

Electron Energy: 70 eV[1]

Mass Analyzer: Quadrupole or magnetic sector

Detector: Electron multiplier

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral analysis of a chemical
compound like isovalerophenone.
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Workflow for the spectral analysis of isovalerophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Analysis of Isovalerophenone: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672632#isovalerophenone-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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